molecular formula C16H13N3O4 B12570185 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester CAS No. 560086-13-7

1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester

Cat. No.: B12570185
CAS No.: 560086-13-7
M. Wt: 311.29 g/mol
InChI Key: ZLIBRLXTZCWEEJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzimidazole derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aminobenzimidazole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Nitrobenzimidazole derivatives.

    Reduction: Aminobenzimidazole derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-4-carboxylic acid, 2-(3-methoxy-2-nitrophenyl)-, ethyl ester
  • 1H-Benzimidazole-4-carboxylic acid, 2-(4-nitrophenyl)-, ethyl ester

Uniqueness

1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

560086-13-7

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

ethyl 2-(2-nitrophenyl)-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(20)11-7-5-8-12-14(11)18-15(17-12)10-6-3-4-9-13(10)19(21)22/h3-9H,2H2,1H3,(H,17,18)

InChI Key

ZLIBRLXTZCWEEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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